4-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Overview
Description
4-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves multiple steps, starting with the preparation of the individual heterocyclic components. The key steps include:
Formation of the 4-amino-1,2,5-oxadiazole ring: This can be achieved by reacting appropriate precursors under controlled conditions, such as the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene.
Synthesis of the benzimidazole ring: This involves the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.
Formation of the 1,3,5-triazine ring: This can be synthesized by reacting cyanuric chloride with appropriate amines, such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: Nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), concentrated sulfuric acid (H₂SO₄).
Reducing agents: Hydrogen gas (H₂) with a palladium catalyst.
Nucleophiles: Amines such as aniline, benzylamine, and piperidine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amino groups results in nitro derivatives, while nucleophilic substitution on the triazine ring yields various substituted triazines .
Scientific Research Applications
4-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The unique combination of heterocyclic rings makes it a candidate for developing new materials with specific properties such as thermal stability and high energy density.
Industrial Chemistry: It can be used as a precursor for synthesizing other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The compound’s heterocyclic rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF): Similar in structure but with different functional groups.
1,3,5-triazine derivatives: Compounds with similar triazine rings but different substituents.
1,2,4-oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
4-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[1-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N10O/c19-15-14(25-29-26-15)16-21-11-6-2-3-7-12(11)28(16)10-13-22-17(20)24-18(23-13)27-8-4-1-5-9-27/h2-3,6-7H,1,4-5,8-10H2,(H2,19,26)(H2,20,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIGTZAOKTVRFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3C4=CC=CC=C4N=C3C5=NON=C5N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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